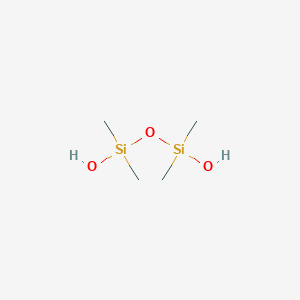

1,3-Disiloxanediol, 1,1,3,3-tetramethyl-

Description

Historical Context and Evolution of Disiloxane (B77578) Chemistry

The journey of organosilicon chemistry began in the 19th century, with the first synthesis of a compound containing a silicon-carbon bond in 1863. richsilicone.com The early 20th century saw significant advancements, particularly with the work of F.S. Kipping, who utilized the Grignard reaction to synthesize various hydrolyzable silanes, laying the groundwork for the future silicone industry. richsilicone.com A pivotal moment in disiloxane chemistry was the synthesis of the first cyclic siloxane, hexaphenylcyclotrisiloxane, by W. Dilthey. richsilicone.com The industrial production of silicones began in the 1940s, driven by the invention of direct synthesis methods for organochlorosilanes. richsilicone.com This period marked a significant expansion in the variety and application of silicone products, including oils, rubbers, and resins. richsilicone.com

Structural Significance of the Disiloxane Moiety in Research

The Si-O-Si bond is the cornerstone of siloxane chemistry, providing a unique combination of properties that distinguish these compounds from their carbon-based counterparts. wikipedia.orgnih.govwikipedia.org This bond is characterized by a relatively long bond length and a wide bond angle, which contributes to the high flexibility of the siloxane chain. wikipedia.orgnih.gov This flexibility is a key factor in the low glass transition temperatures of many siloxane-based materials. wikipedia.org

The disiloxane unit, as the simplest repeating unit in polysiloxanes, serves as an ideal model system for studying the structure and reactivity of more complex silicone polymers and silicate (B1173343) minerals. mdpi.com Researchers utilize small, well-defined disiloxane models to gain insights into the behavior of these larger systems. mdpi.com The presence of functional groups, such as the hydroxyl groups in 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, allows for further chemical modifications and the synthesis of a wide range of materials with tailored properties. nih.govresearchgate.net

Research Trajectories and Academic Relevance of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-

1,3-Disiloxanediol, 1,1,3,3-tetramethyl- is a subject of ongoing research due to its utility as a synthetic intermediate. It serves as a building block for the creation of more complex organosilicon compounds and polymers. researchgate.netchemicalbook.com For instance, it can be used in the synthesis of ladder oligosilsesquioxanes. researchgate.net The reactivity of the hydroxyl groups allows for a variety of chemical transformations, making it a versatile tool for chemists.

Research has also explored the synthesis of disiloxanes through various catalytic methods. For example, gold and platinum on carbon have been used to catalyze the formation of disiloxanes from hydrosilanes in water. acs.org Furthermore, palladium-catalyzed reactions have been developed for the synthesis of both symmetrical and unsymmetrical siloxanes. rsc.org These advancements in synthetic methodology expand the potential applications of disiloxanes like 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-.

Compound Data

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molar Mass |

| 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane; 1,1,3,3-tetramethyldisiloxane-1,3-diol | 1118-15-6 | C4H14O3Si2 | 166.32 g/mol |

| Hexamethyldisiloxane | Bis(trimethylsilyl) oxide | 107-46-0 | C6H18OSi2 | 162.38 g/mol |

| 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | Tetramethyldivinyldisiloxane | 2627-95-4 | C8H18OSi2 | 186.40 g/mol |

| 1,1,3,3-Tetramethyldisiloxane (B107390) | (CH3)2HSiOSiH(CH3)2; 1,3-Dihydrotetramethyldisiloxane | 3277-26-7 | C4H14OSi2 | 134.32 g/mol |

| 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane | 2401-73-2 | C4H12Cl2OSi2 | 203.21 g/mol |

Table 1: Compound Information

| Property | Value |

| IUPAC Name | hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane |

| InChI | InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 |

| InChIKey | PFEAZKFNWPIFCV-UHFFFAOYSA-N |

| Canonical SMILES | CSi(O)OSi(C)O |

Table 2: Chemical Identifiers for 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-

Hydrolytic Condensation Routes to 1,3-Disiloxanediols

The hydrolysis of dihalogenosilanes is a fundamental and widely employed method for the formation of silanols, which can then undergo condensation to form siloxanes. Careful control of the reaction conditions is paramount to selectively yield the desired 1,3-disiloxanediol.

Controlled Hydrolysis of Dihalogenosilanes

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl 2(CH₃)₂Si(OH)₂ → HO[(CH₃)₂SiO]₂H + H₂O

The initial hydrolysis step is rapid and exothermic, necessitating careful control of the addition of water to the dichlorodimethylsilane to prevent uncontrolled polymerization and the formation of cyclic siloxanes. The subsequent condensation of the silanediol to the desired 1,3-disiloxanediol is an equilibrium process. The removal of water can drive the reaction towards the formation of higher molecular weight oligosiloxanes and polymers.

A related compound, 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane, can be prepared by the hydrolysis of dimethyldichlorosilane and is a key starting material for the synthesis of 1,1,3,3-tetramethyldisiloxane google.com. This underscores the importance of controlling the stoichiometry of water and the reaction conditions to isolate the desired diol.

Influence of Reaction Conditions on Hydrolysis Selectivity and Yield

The selectivity and yield of the hydrolysis of dihalogenosilanes to 1,3-disiloxanediols are significantly influenced by several reaction parameters, including pH, temperature, and the solvent system.

pH: The pH of the reaction medium plays a critical role in the condensation process. Hydrolysis conducted under basic conditions tends to yield higher molecular weight polysiloxanes researchgate.net. This is because a basic environment neutralizes the hydrochloric acid byproduct, which can otherwise catalyze further condensation and rearrangement reactions, leading to a broader distribution of products. Conversely, acidic conditions can favor the formation of cyclic siloxanes.

Temperature: The temperature at which the hydrolysis is carried out affects the rates of both the hydrolysis and condensation reactions. Lower temperatures are generally preferred to control the exothermicity of the hydrolysis and to minimize the formation of undesired byproducts. For instance, in the synthesis of related cyclosiloxanes, reactions are often initiated at low temperatures (e.g., -60 °C) and then allowed to warm to room temperature nih.gov.

Solvent: The choice of solvent is crucial for controlling the reaction medium and influencing the product distribution. A solvent that is a good proton acceptor can help to mitigate the effects of the HCl byproduct. For example, utilizing a basic solvent like diethyl ether can facilitate the formation of higher viscosity products compared to an acidic solvent like dichloromethane researchgate.net. The solvent also plays a role in the solubility of the reactants and intermediates, which can affect the reaction kinetics.

The following table summarizes the general influence of reaction conditions on the hydrolysis of dichlorodimethylsilane:

| Reaction Condition | Influence on Selectivity and Yield |

| pH | Basic conditions favor higher molecular weight products. Acidic conditions can lead to cyclic byproducts. |

| Temperature | Lower temperatures provide better control over the reaction and minimize side reactions. |

| Solvent | A basic or proton-accepting solvent can neutralize HCl and influence product viscosity. |

Catalytic Approaches to Oligosiloxane Formation

Catalytic methods offer an alternative and often more controlled route to the synthesis of oligosiloxanes. These approaches typically involve the dehydrocoupling of hydrosilanes with silanols or other oxygen sources, providing a pathway to specific siloxane linkages under mild conditions.

Lewis Acid Catalysis in Dehydrocoupling Reactions

Lewis acids have emerged as effective catalysts for the dehydrocoupling reaction between hydrosilanes and silanols to form siloxane bonds. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a particularly prominent and versatile Lewis acid catalyst for this transformation. This reaction, often referred to as the Piers-Rubinsztajn reaction, proceeds with the liberation of hydrogen gas and offers a high degree of control over the formation of the Si-O-Si linkage acs.org.

The general scheme for the Lewis acid-catalyzed dehydrocoupling is as follows:

R₃SiH + R'₃SiOH --(Lewis Acid)--> R₃SiOSiR'₃ + H₂

This methodology is advantageous as it allows for the synthesis of specific oligosiloxanes by carefully selecting the starting hydrosilane and silanol (B1196071). The reaction can be performed under mild conditions and often results in high yields of the desired product. Other Lewis acids have also been explored for this transformation.

Borane-Catalyzed Polymerization and Oligomerization

Borane catalysts, particularly tris(pentafluorophenyl)borane, are also effective in promoting the polymerization and oligomerization of siloxanes. These catalysts can activate Si-H bonds, facilitating their reaction with various oxygen sources, including water, alcohols, and other silanols mdpi.com. The catalytic activity of the borane is influenced by its Lewis acidity, with more acidic boranes exhibiting higher activity rsc.org.

The borane-catalyzed process can be tailored to produce oligosiloxanes of specific lengths by controlling the reaction stoichiometry and conditions. For example, the reaction of a dihydrosilane with a controlled amount of water in the presence of a borane catalyst can lead to the formation of linear oligosiloxanes.

Optimization of Catalyst Loading and Reaction Time for Siloxane Synthesis

The efficiency of both Lewis acid and borane-catalyzed siloxane synthesis is dependent on the optimization of catalyst loading and reaction time.

Catalyst Loading: Generally, low catalyst loadings are desirable for both economic and environmental reasons. For Lewis acid-catalyzed dehydrocoupling reactions, catalyst loadings can be as low as 0.1 mol%. In some cases, even part-per-million (ppm) levels of a catalyst can be effective nih.gov. The optimal catalyst concentration depends on the specific reactants and the desired reaction rate.

Reaction Time: The reaction time required to achieve high conversion and yield is influenced by the catalyst loading, temperature, and the reactivity of the substrates. Monitoring the reaction progress using techniques such as NMR spectroscopy can help determine the optimal reaction time. For many borane-catalyzed reactions, high conversions can be achieved in a relatively short period, often within a few hours.

The following table provides illustrative examples of the optimization of catalyst loading and reaction time in siloxane synthesis:

| Catalyst | Reactants | Catalyst Loading | Reaction Time | Yield |

| Tris(pentafluorophenyl)borane | Hydrosilane + Silanol | 0.1 - 1.0 mol% | 1 - 24 h | High |

| Platinum Complex | Amine + Silane | 10 ppm (0.001 mol%) | Not specified | High TON/TOF |

| B(C₆F₅)₃ | Anhydride + Epoxide | Not specified | Not specified | Polymerization |

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAZKFNWPIFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061505 | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-15-6 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1,3 Disiloxanediol, 1,1,3,3 Tetramethyl

Reactivity of Silanol (B1196071) Groups (Si-OH)

The hydroxyl groups bonded to the silicon atoms are the primary sites of reactivity in 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. These silanol moieties readily participate in condensation reactions and engage in hydrogen bonding, which significantly influences the compound's physical and chemical properties.

Condensation Reactions and Siloxane Bond Formation

A key reaction of silanols is their condensation to form siloxane bonds (Si-O-Si). This process involves the elimination of a water molecule from two silanol groups, leading to the formation of a larger polysiloxane structure. The fundamental reaction for siloxane bond formation is the hydrolysis of organosilyl halides, which produces unstable silanol intermediates that quickly condense.

The condensation of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- can proceed both intramolecularly, to form cyclic siloxanes, or intermolecularly, to yield linear or branched polymers. The specific outcome is dependent on reaction conditions such as temperature, pH, and the presence of catalysts.

| Catalyst/Condition | Product Type | Reference |

| Acid or Base | Linear or Cyclic Polysiloxanes | |

| Heat | Polycondensation | researchgate.net |

Intermolecular Hydrogen Bonding and Self-Association Phenomena

The silanol groups of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- are capable of forming strong hydrogen bonds. This intermolecular interaction leads to the self-association of molecules in solution. nih.gov Diffusion-ordered spectroscopy (DOSY) has been used to demonstrate this self-association phenomenon. nih.gov

These hydrogen-bonding interactions are crucial in organocatalysis, where the disiloxanediol can act as an anion-binding catalyst. nih.gov The strength of these bonds can be influenced by the substituents on the silicon atoms. In unsymmetrical disiloxanediols, the different electronic environments of the silanol groups can lead to varying hydrogen-bonding abilities. nih.gov

Si-O-Si Bond Cleavage and Rearrangement Mechanisms

The siloxane bond, while generally stable, can be cleaved under certain conditions, leading to rearrangements and the formation of new silicon-containing species.

Acid- and Base-Catalyzed Processes

Both acids and bases can catalyze the cleavage of the Si-O-Si bond in siloxanes.

Acid-Catalyzed Cleavage : Theoretical studies have shown that the protonation of the siloxane oxygen atom is a key step in the acid-catalyzed hydrolysis of the Si-O-Si bond. researchgate.netdntb.gov.ua This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The energy barrier for this reaction is significantly lowered by the presence of a proton donor. researchgate.net Solvation effects also play a role by stabilizing the charged transition states. researchgate.net

Base-Catalyzed Cleavage : In the presence of a strong base, the siloxane bond can also be cleaved. The reaction of 1,1,3,3-tetramethyldisiloxane (B107390) with sodium hydroxide in dodecane has been studied, revealing a complex reaction pathway involving polycondensation and cyclization. researchgate.net The reaction rate was found to be dependent on the concentration of the base, with higher concentrations leading to the formation of less reactive dibasic siloxanolates. researchgate.net The activation energy for this base-catalyzed transformation was determined to be 68 kJ/mol. researchgate.net

| Condition | Key Mechanistic Feature | Reference |

| Acidic | Protonation of siloxane oxygen | researchgate.net |

| Basic | Formation of siloxanolates | researchgate.net |

Mechanistic Studies on Substituent Exchange Reactions

While specific mechanistic studies on substituent exchange reactions for 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- are not extensively detailed in the provided search results, the principles of Si-O-Si bond cleavage are relevant. Such exchanges would likely proceed through cleavage of the siloxane bond, followed by the formation of new bonds with different substituents. The ease of this exchange would be influenced by the nature of the incoming and outgoing groups and the reaction conditions (e.g., catalysis).

Catalytic Applications and Catalysis by 1,3 Disiloxanediols

1,3-Disiloxanediols as Organocatalysts

1,3-Disiloxanediols have been identified as a novel class of anion-binding catalysts. acs.org Their activity is rooted in the hydrogen-bonding capabilities of the two silanol (B1196071) groups. In the absence of anions, these disiloxanediols can self-associate through hydrogen-bonding interactions. acs.org

The fundamental principle behind the catalytic action of 1,3-disiloxanediols is their ability to act as hydrogen-bond donors. This allows them to bind and activate anions. Research has shown that there are strong hydrogen-bonding and anion-binding abilities inherent to these molecules. acs.org In unsymmetrical siloxanes, each silanol group can exhibit different hydrogen-bonding capabilities. acs.org This dual-donor arrangement is comparable to other hydrogen-bonding organocatalysts like ureas and thioureas. The enhanced acidity of the silanol protons, relative to corresponding alcohols, makes them effective for anion recognition and catalysis. The intramolecular hydrogen bonding can further enhance the catalytic activity in certain reactions. nih.gov

The ability of 1,3-disiloxanediols to act as hydrogen-bonding catalysts makes them suitable for promoting reactions such as the Michael addition. In this context, the disiloxanediol can activate the Michael acceptor through hydrogen bonding, rendering it more susceptible to nucleophilic attack. Chiral versions of related hydrogen-bonding organocatalysts have proven effective in enantioselective Michael additions of various nucleophiles to β-nitrostyrene. thieme-connect.dethieme-connect.de While specific data for 1,1,3,3-tetramethyl-1,3-disiloxanediol in Michael additions is not detailed in the provided results, the catalytic principle is well-established for similar hydrogen-bonding systems.

The table below illustrates the effectiveness of organocatalytic hydrolysis of various 1,3-dihydrido-disiloxanes to form 1,3-disiloxanediols, a process that underscores the reactivity of these systems. nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,1-Diisopropyl-3,3-di(naphthalene-1-yl)disiloxane | 1,1-Diisopropyl-3,3-di(naphthalene-1-yl)disiloxanediol | Quantitative |

| 2 | 1,1,3,3-Tetrakis(naphthalen-1-yl)disiloxane | 1,1,3,3-Tetrakis(naphthalen-1-yl)disiloxanediol | 94 |

| 3 | 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxane | 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxanediol | 98 |

| 4 | 1,1,3,3-Tetraphenyldisiloxane | 1,1,3,3-Tetraphenyldisiloxanediol | 10 |

This data demonstrates the successful synthesis of various 1,3-disiloxanediols using an organocatalytic hydrolysis method. nih.gov

Role in Supported Catalysis and Molecular Analogues

Beyond their direct use as organocatalysts, 1,3-disiloxanediols serve as crucial building blocks and conceptual models for more complex catalytic systems.

The structure of 1,3-disiloxanediols makes them ideal for incorporation into larger, supported catalytic structures. The siloxane backbone can be functionalized, and these units can be linked to create polysiloxane chains. These chains can then act as supports for catalytically active metal centers. For example, palladium catalysts can be used for the synthesis of symmetrical and unsymmetrical siloxanes, which can then be further functionalized. rsc.org The design of such catalysts allows for the creation of materials with tailored properties, where the siloxane support can influence the solubility, stability, and recoverability of the catalyst.

1,3-Disiloxanediols are considered effective homogeneous models for the active sites on amorphous silica-supported catalysts. acs.org The isolated silanol groups on a disiloxanediol molecule mimic the surface silanols found on silica (B1680970) gel and in the pores of zeolites. Studying the catalytic behavior of these well-defined molecular analogues provides valuable insights into the reaction mechanisms occurring on the more complex and heterogeneous surfaces of industrial silica-based catalysts. This approach allows for a more detailed understanding of structure-activity relationships.

Catalyst Design Principles and Recovery Strategies

The design of catalysts based on 1,3-disiloxanediols follows principles aimed at maximizing activity, selectivity, and stability. A key consideration in sustainable catalysis is the ability to recover and reuse the catalyst.

For homogeneous catalysts like 1,3-disiloxanediols, recovery can be challenging as they are dissolved in the reaction mixture. numberanalytics.com Strategies for recovery include:

Liquid-Liquid Extraction: Using a solvent that selectively extracts the catalyst. numberanalytics.com

Distillation: Separating the catalyst based on boiling point differences. numberanalytics.com

Membrane Separation: Techniques like nanofiltration can be employed to retain the catalyst while allowing products to pass through. numberanalytics.com

For heterogeneous catalysts, where the catalytic moiety is supported on a siloxane backbone, recovery is more straightforward. numberanalytics.com Common methods include:

Filtration: A simple method for insoluble catalysts. numberanalytics.com

Centrifugation: Separating the catalyst based on density differences. numberanalytics.com

Magnetic Separation: If the catalyst support incorporates magnetic nanoparticles, an external magnetic field can be used for efficient recovery. numberanalytics.commdpi.com

The table below summarizes various catalyst recovery techniques.

| Catalyst Type | Recovery Method | Description |

| Homogeneous | Liquid-Liquid Extraction | Selective extraction of the catalyst into an immiscible solvent. numberanalytics.com |

| Homogeneous | Distillation | Separation based on differences in boiling points between the catalyst and the reaction mixture. numberanalytics.com |

| Homogeneous | Membrane Separation | Use of membranes to separate the catalyst from the product stream. numberanalytics.com |

| Heterogeneous | Filtration | Physical separation of the solid catalyst from the liquid reaction mixture. numberanalytics.com |

| Heterogeneous | Centrifugation | Separation based on density differences by spinning at high speed. numberanalytics.com |

| Heterogeneous | Magnetic Separation | Use of a magnetic field to recover a catalyst supported on magnetic particles. mdpi.com |

The development of effective recovery strategies is crucial for the economic and environmental viability of using 1,3-disiloxanediol-based catalysts in larger-scale applications. nih.gov

Development of Recoverable and Reusable Silanol Catalysts

A significant advancement in sustainable chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and cost. In the context of siloxane synthesis, research has focused on creating robust catalytic systems where silanols like 1,3-disiloxanediol, 1,1,3,3-tetramethyl- are key components.

One notable example involves the use of the air-stable catalyst (C₆F₅)₃B(OH₂), which facilitates the synthesis of oligosiloxanes from hydrosilanes. frontiersin.org A critical part of this process is the generation of a silanol (R₃SiOH) from the starting hydrosilane (R₃SiH); these two species then undergo dehydrocoupling to form the disiloxane (B77578) product. frontiersin.org The catalyst's utility is enhanced by its recoverability and reusability. Research has demonstrated that the (C₆F₅)₃B(OH₂) catalyst could be recovered and reused for up to five cycles, maintaining excellent conversion rates for each substrate at a 1.0 mol% catalyst loading. frontiersin.org This reusability underscores the economic and environmental benefits of the catalytic system.

The broader field has also seen the application of reusable heterogeneous catalysts in the hydrolysis of silanes to produce silanols. nih.gov These systems are crucial for creating building blocks like 1,3-disiloxanediols, which are instrumental in the synthesis of functionalized siloxane materials. nih.gov

Table 1: Reusability of (C₆F₅)₃B(OH₂) Catalyst in Siloxane Synthesis

This table presents the conversion efficiency of the (C₆F₅)₃B(OH₂) catalyst over multiple reuse cycles for different substrates.

| Cycle | Substrate | Conversion (%) |

| 1 | Et₃SiH | >99 |

| 2 | Et₃SiH | >99 |

| 3 | Et₃SiH | >99 |

| 4 | Et₃SiH | >99 |

| 5 | Et₃SiH | >99 |

| 1 | PhMe₂SiH | >99 |

| 5 | PhMe₂SiH | >99 |

| 1 | Ph₃SiH | >99 |

| 5 | Ph₃SiH | >99 |

| Data sourced from Frontiers in Chemistry. frontiersin.org |

Water-Tolerant Catalysis in Siloxane Formation

The presence of water can often be detrimental to catalytic processes, leading to catalyst deactivation or undesired side reactions. However, developing water-tolerant catalysts is a key objective, especially for reactions like hydrolysis where water is a reactant.

The (C₆F₅)₃B(OH₂) catalyst has demonstrated considerable water tolerance, promoting a catalytic pathway to disiloxanes with over 99% conversion for tertiary silanes such as Et₃SiH, PhMe₂SiH, and Ph₃SiH. frontiersin.org The mechanism in the presence of water is complex, involving a series of competitive reactions where water, silane, and the generated silanol interact with the Lewis acid catalyst. frontiersin.org The reaction's progression is influenced by the concentration of these species in the solution. frontiersin.org

Further research into the catalytic hydrolysis of dihydrosilanes has employed various rhodium and iridium complexes. nih.gov These catalysts have shown activity in converting dihydrosilanes to products like silanediols, hydrosilanols, or hydrosiloxanes in the presence of water. nih.gov The specific product obtained can be controlled by the choice of catalyst (neutral or cationic) and the substituents on the silane. nih.gov

Table 2: Catalytic Hydrolysis of Dihydrosilanes with Iridium and Rhodium Complexes

This table shows the product distribution from the catalytic hydrolysis of different dihydrosilanes using various metal complexes in the presence of water.

| Catalyst | Substrate | Silanediol (%) | Hydrosilanol (%) | Hydrosiloxane (%) |

| {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} | Ph₂SiH₂ | 100 | 0 | 0 |

| {Ir[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] | Ph₂SiH₂ | 100 | 0 | 0 |

| {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂} | Ph₂SiH₂ | 100 | 0 | 0 |

| {Rh[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] | Ph₂SiH₂ | 10 | 0 | 90 |

| {Rh[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] | Mes₂SiH₂ | 0 | 100 | 0 |

| Reaction conditions: Silane (0.22 mmol), H₂O (2.2 mmol), 0.2 mol % of catalyst in 1 mL of THF at 25 °C. Product ratios calculated by ¹H NMR. nih.gov |

Additionally, metal-free methods for the synthesis of 1,3-disiloxanediols have been developed, demonstrating the oxidative hydrolysis of 1,3-dihydrido-disiloxanes. nih.gov Both organocatalytic and base-catalyzed approaches have been successful. For instance, using cesium carbonate as a catalyst for the hydrolysis of tetra-aryl 1,3-dihydro-disiloxanes yielded the corresponding 1,3-disiloxanediols with high efficiency. nih.gov These methods highlight the ability to perform selective hydrolysis even in the presence of water, a crucial step in producing valuable siloxanol compounds. nih.gov

Derivatives and Functionalization Strategies of 1,3 Disiloxanediol, 1,1,3,3 Tetramethyl

Synthesis and Characterization of Organofunctionalized Disiloxane (B77578) Derivatives

The functionalization of 1,1,3,3-tetramethyl-1,3-disiloxanediol allows for the incorporation of a vast range of organic groups, leading to the development of new materials with specific functionalities. nih.gov These organofunctional silanes can act as bridges between organic polymers and inorganic substrates. andisil.com

Esterification for Acetylated Derivatives (e.g., 1,3-Diacetoxytetramethyldisiloxane)

Esterification of the silanol (B1196071) groups in 1,1,3,3-tetramethyl-1,3-disiloxanediol is a key method for producing acetylated derivatives. A prominent example is the synthesis of 1,3-diacetoxytetramethyldisiloxane. This transformation can be achieved through various synthetic routes. One-pot syntheses have been developed to produce enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols, a process that involves enzymatic transesterification. nih.gov This method highlights the potential for stereoselective synthesis in creating functionalized disiloxanes. The choice of acyl donor is crucial for the efficiency of such dynamic kinetic asymmetric transformations, with isopropenyl acetate (B1210297) often yielding significant improvements. nih.gov

Introduction of Vinyl and Other Unsaturated Moieties

The introduction of vinyl and other unsaturated groups onto the disiloxane backbone is a significant area of research, leading to monomers for polymerization and crosslinking agents. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, an organosilicon compound with the formula O(SiMe₂CH=CH₂)₂, is a key derivative. wikipedia.org It is a colorless liquid used as a ligand in organometallic chemistry and as a homogeneous catalyst, notably as a component of Karstedt's catalyst. wikipedia.org

The synthesis of such vinyl-substituted disiloxanes can be accomplished through methods like the hydrolysis of vinyldimethylmethoxysilane. wikipedia.org Furthermore, a variety of unsymmetrical vinyl disulfides with additional functional groups can be prepared under mild conditions with moderate to high yields. nih.gov These methods include the reaction of S-vinyl phosphorodithioate (B1214789) with thiotosylates or S-vinyl thiotosylate with thiols. nih.gov The development of new synthetic protocols allows for the one-pot, stereoselective synthesis of various derivatives. researchgate.net For instance, twenty-nine new structurally diverse 4-vinyl-1,2,3-thiadiazoles have been successfully synthesized via Knoevenagel condensation. uow.edu.au

Hydrosilylation is another powerful technique for creating unsaturated derivatives. A selective synthesis of unsymmetrically functionalized disiloxanes can be achieved through the subsequent hydrosilylation of internal alkynes, followed by terminal or internal alkynes or 1,3-diynes. nih.gov This stepwise or one-pot approach has yielded a new family of disubstituted disiloxanes. nih.gov

Alkyl and Aryl Substituted Derivatives

The synthesis of alkyl and aryl substituted derivatives of 1,1,3,3-tetramethyl-1,3-disiloxanediol expands the range of available organosilicon compounds with varied properties. A new method for synthesizing 1,3-diallyl-1,1,3,3-tetramethyldisiloxane involves a multi-step process starting with the transesterification of dicellosolvoxy(dimethyl)silane. bohrium.comresearchgate.net This is followed by reaction with a Grignard reagent to form allyl(cellosolvoxy)dimethylsilane and subsequent condensation, achieving yields of over 90%. bohrium.comresearchgate.net

Palladium-catalyzed double arylation of 1,1,3,3-tetramethyldisiloxane (B107390) with aryl iodides provides a route to various aryl-substituted disiloxanes. rsc.org This method has been used to synthesize compounds like 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (B38178) and 1,1,3,3-tetramethyl-1,3-di-p-tolyldisiloxane. rsc.org Furthermore, metal-free oxidative hydrolysis of hydrido-siloxanes offers a pathway to aryl siloxanols. escholarship.org

Formation of Disiloxane-Bridged Cyclic Structures

1,1,3,3-tetramethyl-1,3-disiloxanediol is a key precursor in the synthesis of disiloxane-bridged cyclic structures. These cyclic siloxanes are of great interest for their potential applications in modifying polydimethylsiloxane (B3030410) and creating linear functional matrices for further transformations. nih.gov The synthesis of these cyclic compounds can be achieved through the reaction of 1,5-disodiumoxyhexamethylsiloxane with various dichlorodiorganosilanes, such as those containing methyl, methylvinyl, methylphenyl, diphenyl, and diethyl groups. semanticscholar.org Depending on the reaction conditions, this method can yield the target cyclotetrasiloxanes in preparative yields of 55–75%. semanticscholar.org

A selective synthesis of di- and cyclosiloxanes bearing p-tolyl functionalities has been developed using hydrolytic condensation. researchgate.net This method is scalable and allows for the production of target products on a gram scale with yields ranging from 42–85%. researchgate.net The structures of these compounds have been confirmed using a variety of analytical techniques, including IR, ESI-HRMS, GPC, and NMR spectroscopy, as well as X-ray crystallography. researchgate.net The development of methods for synthesizing functional organosiloxanes often involves the regio- and stereoselective assembly of the organosiloxane frame, followed by the chemoselective conversion of a "hidden" function in the organic substituent. researchgate.net

Integration into Complex Organosilicon Architectures

The utility of 1,1,3,3-tetramethyl-1,3-disiloxanediol extends to its use as a fundamental building block for constructing more intricate and higher-order organosilicon structures, such as silsesquioxanes and cage-like molecules.

Precursors for Silsesquioxanes and Cage Structures

Disiloxanediols are confirmed to be potential building blocks for ladder oligosilsesquioxanes. researchgate.net Silsesquioxanes (SSQO) are compounds with the general formula (RSiO₁.₅)n, which can exist as fully condensed polyhedral structures, often referred to as polyhedral oligosilsesquioxanes (POSS), or as partially condensed structures. conicet.gov.ar

The hydrolytic condensation of trialkoxysilanes is a common method for producing silsesquioxanes. During the initial stages of this process, species with 7-12 silicon atoms are formed, primarily consisting of incompletely condensed polyhedra and ladder-type structures. conicet.gov.ar These can then further condense to form larger structures. The versatility of compounds like cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane as a precursor for cage and ladder siloxanes has been demonstrated. researchgate.net For example, its reaction with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) can yield complex tricyclic ladder siloxanes. researchgate.net

Role in Polysiloxane Backbone Construction

1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, and its derivatives are fundamental building blocks in the synthesis of polysiloxanes. Their bifunctional nature, with reactive hydroxyl groups at either end of a short siloxane chain, allows them to act as monomers in polycondensation reactions. This process involves the sequential formation of siloxane (Si-O-Si) bonds, leading to the construction of the polymer backbone.

The primary mechanism for incorporating 1,1,3,3-tetramethyl-1,3-disiloxanediol into a polysiloxane chain is through dehydration condensation. In this reaction, two hydroxyl groups from adjacent monomers react to form a siloxane bond and a molecule of water. This step-growth polymerization can be catalyzed by acids or bases and allows for the creation of linear or cyclic polysiloxane structures. The precise structure of the resulting polymer is influenced by reaction conditions such as temperature, pressure, and the choice of catalyst.

A key aspect of using 1,1,3,3-tetramethyl-1,3-disiloxanediol is its ability to introduce specific, well-defined short-chain siloxane units into a polymer. This is particularly useful for creating polymers with tailored properties. For instance, the condensation of disiloxanediols can be controlled to form ladder-like oligosilsesquioxanes, which are known for their enhanced thermal stability and unique structural characteristics. researchgate.net

Furthermore, functionalized derivatives of 1,1,3,3-tetramethyl-1,3-disiloxanediol serve as versatile precursors for advanced polysiloxane materials. By introducing organic functional groups onto the silicon atoms, the resulting polymers can be designed to have specific functionalities. For example, the synthesis of 1,3-diallyl-1,1,3,3-tetramethyldisiloxane creates a monomer that can be incorporated into a polysiloxane backbone, with the allyl groups available for subsequent cross-linking reactions or further functionalization. researchgate.net

The synthesis of disiloxanediols from their corresponding dihydrido-disiloxanes is a critical step in preparing these monomers for polymerization. Metal-free oxidative hydrolysis methods have been developed to convert 1,3-dihydrido-disiloxanes into 1,3-disiloxanediols efficiently. nih.gov These methods provide a direct route to obtaining the necessary diol monomers for polysiloxane synthesis.

Below is a data table summarizing a metal-free method for the synthesis of a related disiloxanediol, highlighting the transformation of a dihydrido-disiloxane into a diol, a key step in preparing these monomers for backbone construction.

| Reactant | Reagents | Solvent | Yield | Reference |

| 1,1,3,3-Tetraisopropyldisiloxane | H₂O, Triethylamine | THF | 95% | nih.gov |

This table illustrates a specific example of the synthesis of a disiloxanediol, a process that is foundational for its subsequent use in constructing polysiloxane backbones. The high yield indicates an efficient conversion, making these building blocks readily accessible for polymer synthesis. nih.gov

In addition to linear polymers, disiloxanediols are also crucial in the synthesis of more complex architectures. For example, the reaction of 1,3-diphenyldisiloxane-1,1,3,3-tetrol, obtained from the hydrolysis of 1,3-dichloro-1,3-diphenyldisiloxane, can form ladder-type networks through intermolecular hydrogen bonding, showcasing the potential for creating highly ordered supramolecular structures. researchgate.net

The versatility of 1,1,3,3-tetramethyl-1,3-disiloxanediol and its derivatives in forming the Si-O-Si backbone makes them indispensable in the field of silicone chemistry, enabling the production of a wide array of polysiloxane materials with customized properties.

Polymer Chemistry and Advanced Materials Science Applications

Utilization as a Cross-linking Agent in Polymer Systems

The difunctional nature of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, owing to its two hydroxyl groups, makes it an effective cross-linking agent. These silanol (B1196071) groups can undergo condensation reactions with other reactive species, such as other silanols or alkoxy-functional silanes, to form stable siloxane (Si-O-Si) bonds. This process is fundamental to the curing of silicone-based polymers.

Production of Silicone Elastomers and Resins

In the production of silicone elastomers and resins, 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- can be incorporated into a polymer matrix containing other silicon-based monomers or oligomers. During the curing process, which can be initiated by heat or a catalyst, the hydroxyl groups of the disiloxanediol react to form a three-dimensional network structure. This network is what imparts the characteristic properties of silicone elastomers, such as flexibility and resilience, and the hardness and durability of silicone resins. The short, well-defined length of the disiloxane (B77578) unit allows for precise control over the cross-link density of the final material.

Impact on Mechanical and Thermal Characteristics of Polymeric Networks

The incorporation of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- as a cross-linking agent has a significant impact on the mechanical and thermal properties of the resulting polymeric network. The introduction of these short cross-links generally increases the stiffness and tensile strength of the material. However, the inherent flexibility of the siloxane bond helps to maintain good elastomeric properties.

Thermally, the strong and stable siloxane bonds formed during cross-linking contribute to the excellent thermal stability of the polymer. Polysiloxanes are known for their high-temperature resistance, and the use of silanol-based cross-linking agents like 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- reinforces this characteristic. For instance, certain polysiloxane copolymers exhibit high thermal stability, with a 5% weight loss temperature (Td5) exceeding 490 °C in a nitrogen atmosphere. researchgate.net

Table 1: Representative Thermal Properties of Polysiloxane Systems

| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Char Yield at High Temperature |

|---|

This table provides illustrative data for related polysiloxane systems to indicate the general thermal performance achievable.

Monomer in the Synthesis of Linear and Branched Poly(siloxane)s

Beyond its role as a cross-linker, 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- serves as a key monomer in the synthesis of both linear and branched polysiloxanes. Its difunctional nature allows it to act as a building block in polycondensation reactions.

Controlled Synthesis of Polysiloxanes for Tailored Properties

Polycondensation is a primary method for preparing well-defined polysiloxane copolymers. sci-hub.se The reaction of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- with difunctional comonomers, such as dichlorosilanes (e.g., dichlorodimethylsilane), leads to the formation of linear polysiloxanes with a perfectly alternating structure. The properties of the resulting polymer can be precisely tailored by the choice of the comonomer. For example, using different substituents on the silicon atom of the dichlorosilane (B8785471) can modify the polymer's refractive index, gas permeability, and thermal stability. This method allows for the synthesis of high molecular weight materials under controlled conditions. sci-hub.se

Development of Novel Hybrid Materials

The reactive hydroxyl groups of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- make it a valuable component in the synthesis of organic-inorganic hybrid materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength).

One approach to creating these hybrids involves the functionalization of the disiloxanediol. For instance, it can be reacted with organic molecules containing complementary functional groups to form a hybrid monomer. This hybrid monomer can then be polymerized or co-polymerized to create a material with both organic and inorganic components at the molecular level. A related approach involves the synthesis of cyclosiloxane-based hybrid polymers, which can form flexible, thermally robust, and optically transparent films. rsc.org These materials have shown good thermal stability up to approximately 300 °C and a Young's modulus of around 400 MPa. rsc.org

Table 2: Properties of a Cyclosiloxane-Based Hybrid Polymer Film

| Property | Value |

|---|---|

| Optical Transparency (in the visible range) | > 90% |

| Thermal Stability (approx.) | 300 °C |

This table illustrates the properties of a related hybrid material, demonstrating the potential of incorporating siloxane units into hybrid polymer systems.

Integration in Coatings, Adhesives, and Encapsulants

There is a lack of specific research data detailing the use of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- as a primary component or additive in coating, adhesive, or encapsulant formulations. While silanol-containing compounds can, in principle, undergo condensation reactions to form polysiloxane networks, which are the backbone of many silicone-based products, specific studies demonstrating this with 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- for these applications are not prominently available. The properties it might confer, such as hydrophobicity, thermal stability, or adhesion, have not been specifically documented in publicly accessible research for this compound.

Fabrication of Self-Assembling Structures in Materials Science

No specific studies were identified that explore the use of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- in the fabrication of self-assembling structures. The hydrogen-bonding capabilities of its two silanol groups could theoretically drive self-assembly into supramolecular structures like chains or rings, but this has not been a reported focus of materials science research for this specific molecule.

Applications in Biomedical Research

Exploration in Drug Delivery Systems

The potential application of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- in drug delivery systems has not been explored in available research literature. While silicon-based materials are investigated for drug delivery, there are no specific reports on formulating this particular disiloxanediol into nanoparticles, hydrogels, or other carrier systems for therapeutic agents.

Potential as Scaffolds in Tissue Engineering

While polydimethylsiloxane (B3030410) (PDMS) is a common material for creating scaffolds in tissue engineering, there is no available research that specifically identifies 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- as a monomer or cross-linking agent for this purpose. The biocompatibility and suitability of this specific diol for supporting cell attachment, proliferation, and differentiation in tissue engineering contexts have not been documented in the accessible scientific literature. General research on tissue engineering focuses on a wide array of other polymers, ceramics, and natural materials. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed molecular picture can be constructed.

Multinuclear NMR spectroscopy provides unambiguous evidence for the structural integrity and purity of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Each nucleus (¹H, ¹³C, and ²⁹Si) offers a unique perspective on the molecular framework.

The ¹H NMR spectrum is expected to show two primary signals corresponding to the distinct proton environments: the methyl protons (Si-CH₃) and the hydroxyl protons (Si-OH). The methyl protons would appear as a sharp singlet, while the hydroxyl proton signal can be broader and its chemical shift is often dependent on solvent, concentration, and temperature due to hydrogen bonding. The integration of these signals allows for the quantification of the relative number of protons, confirming the ratio of methyl to hydroxyl groups.

The ¹³C NMR spectrum provides information about the carbon backbone. A single resonance is anticipated for the four magnetically equivalent methyl carbons. The chemical shift of this signal is characteristic of a methyl group attached to a silicon atom.

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds. nih.gov For 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, a single resonance is expected, confirming the presence of two equivalent silicon atoms in the molecule. The chemical shift in ²⁹Si NMR is highly sensitive to the electronic environment of the silicon atom, and its value can confirm the presence of the hydroxyl and siloxane functionalities. nih.gov

Purity assessment is achieved by scrutinizing the NMR spectra for any extraneous peaks. The absence of unexpected signals is a strong indicator of high purity. Conversely, the presence of additional peaks could indicate residual starting materials, solvents, or byproducts from synthesis.

Table 1: Expected NMR Spectroscopic Data for 1,1,3,3-Tetramethyl-1,3-disiloxanediol

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.1-0.3 | Singlet | Si-CH ₃ |

| ¹H | Variable (e.g., 1-5) | Singlet (broad) | Si-OH |

| ¹³C | ~0-2 | Singlet | Si-C H₃ |

| ²⁹Si | Characteristic shift for R₂Si(OH)O- | Singlet | (Si (CH₃)₂OH)₂O |

Note: Expected values are based on typical ranges for similar organosilicon compounds. Actual values may vary based on solvent and experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ox.ac.ukmagritek.com This method is exceptionally well-suited for studying non-covalent interactions and self-assembly phenomena in solution. nih.govnih.gov

For 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, the primary supramolecular interaction is hydrogen bonding between the silanol (B1196071) (Si-OH) groups. In solution, this can lead to the formation of various aggregates, from simple dimers to larger oligomeric structures. A DOSY experiment would reveal whether the compound exists as a single species or as a distribution of aggregates. rsc.org Larger aggregates, having slower diffusion rates, would exhibit smaller diffusion coefficients compared to smaller species or the monomeric form. rsc.org

By conducting DOSY experiments at varying concentrations, the equilibrium between monomeric and aggregated states can be investigated. At higher concentrations, a decrease in the measured diffusion coefficient would be expected, providing evidence for the formation of larger, hydrogen-bonded supramolecular assemblies. researchgate.netrsc.org This technique, therefore, offers a unique window into the solution-state behavior and the strength of the intermolecular forces that govern the self-assembly of this silanediol. rsc.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- provides clear evidence for its key structural features. nist.govnist.gov

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups. nih.gov The broadness of this peak indicates the presence of intermolecular hydrogen bonding. Another key vibration is the asymmetric stretching of the Si-O-Si bond, which typically appears as a strong, broad band around 1050-1100 cm⁻¹. The presence of methyl groups attached to silicon is confirmed by Si-CH₃ bending vibrations, often seen around 1260 cm⁻¹ (symmetric deformation) and rocking vibrations near 800 cm⁻¹. Additionally, C-H stretching vibrations of the methyl groups are observed in the 2900-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for 1,1,3,3-Tetramethyl-1,3-disiloxanediol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3400 (broad) | O-H stretch | Hydrogen-bonded Silanol (Si-OH) |

| ~2960 | C-H stretch | Methyl (CH₃) |

| ~1260 | CH₃ symmetric bend | Si-CH₃ |

| ~1080 (strong, broad) | Si-O-Si asymmetric stretch | Siloxane |

| ~800 | CH₃ rock | Si-CH₃ |

Source: Data adapted from NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- (molecular weight: 166.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺•) corresponding to this mass. nih.govalfa-chemistry.com Under electron ionization (EI), the molecular ion can undergo fragmentation, and the resulting fragment ions provide valuable structural information. nih.gov

The fragmentation of organosilicon compounds is often characterized by rearrangements and the elimination of stable neutral molecules or radicals. stanford.edu Likely fragmentation pathways for 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- include:

Loss of a methyl radical ([M - 15]⁺): Cleavage of a Si-CH₃ bond to form a stable [M - CH₃]⁺ ion is a common pathway for methylsilicon compounds.

Loss of water ([M - 18]⁺): The presence of two hydroxyl groups can facilitate the elimination of a water molecule.

Cleavage of the Si-O-Si bond: This can lead to various fragment ions depending on where the charge resides.

Rearrangements: Silanols can undergo rearrangements, such as the migration of a methyl group, leading to complex fragmentation patterns.

Analysis of these fragmentation patterns allows for the confirmation of the compound's identity and connectivity.

X-ray Crystallography for Solid-State Structure and Intermolecular Bonding Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that define the crystal packing.

For 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-, the solid-state structure is dominated by extensive intermolecular hydrogen bonding involving the silanol (Si-OH) groups. nih.gov These hydrogen bonds act as powerful structure-directing synthons, leading to the formation of well-defined supramolecular architectures. rsc.org Silanediols are known to form various hydrogen-bonding motifs, such as chains or cyclic dimers. nih.govrsc.org In the case of disiloxane-1,3-diols, these interactions often result in the assembly of molecules into columnar or sheet-like arrays.

Computational Chemistry Investigations of 1,3 Disiloxanediol, 1,1,3,3 Tetramethyl

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the chemical behavior of molecules.

Electronic Structure and Reactivity Predictions

While specific quantum chemical studies detailing the electronic structure and reactivity of 1,1,3,3-tetramethyl-1,3-disiloxanediol are not extensively documented in publicly available literature, general principles and calculations on similar siloxane compounds allow for informed predictions. The molecule's reactivity is largely dictated by the presence of the polar Si-O bonds and the hydroxyl (-OH) groups.

The silicon atoms are electrophilic centers, susceptible to nucleophilic attack, while the oxygen atoms of the siloxane bridge and hydroxyl groups are nucleophilic. The lone pairs on the oxygen atoms and the polarity of the O-H bonds make the hydroxyl groups key sites for chemical reactions.

Computed Molecular Properties of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-

| Property | Value |

| Molecular Formula | C₄H₁₄O₃Si₂ |

| Molecular Weight | 166.32 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 49.7 Ų |

This data is computationally derived and sourced from PubChem. nih.govnih.gov

Analysis of Hydrogen Bonding Interactions and Anion Binding

Quantum chemical calculations are instrumental in analyzing the non-covalent interactions that govern the behavior of 1,1,3,3-tetramethyl-1,3-disiloxanediol. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions.

Studies on various 1,3-disiloxanediols have shown that they are excellent anion-binding catalysts, a property directly linked to their hydrogen-bonding capabilities. nih.gov Computational models can quantify the strength of these hydrogen bonds and predict the geometry of the resulting complexes. In the absence of anions, these disiloxanediols can self-associate through hydrogen-bonding interactions. nih.gov The binding constants determined for this class of compounds indicate strong hydrogen-bonding and anion-binding abilities. nih.gov In unsymmetrical siloxanes, the hydrogen-bonding abilities of each silanol (B1196071) group can differ. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into dynamic processes such as self-assembly and conformational changes.

Studies on Self-Assembly and Aggregation Behavior

In the solid state, X-ray crystallography of related disiloxane-1,3-diols reveals the formation of columnar arrays with a diameter of 1.21 nm, held together by intermolecular hydrogen bonding. researchgate.net MD simulations could model the initial stages of such aggregation in solution, predicting the most stable arrangements and the dynamics of their formation. These simulations can be particularly valuable in understanding how changes in chemical structure affect the propensity for aggregation. nih.gov

Conformational Analysis of Disiloxane (B77578) Systems

The flexibility of the Si-O-Si bond angle in disiloxanes leads to a variety of possible conformations. MD simulations can explore the potential energy surface of 1,1,3,3-tetramethyl-1,3-disiloxanediol to identify the most stable conformers and the energy barriers between them.

For instance, studies on 1,3-diphenyldisiloxane-1,1,3,3-tetraol (B13140601) have shown that different crystallization methods can lead to molecules with either a gauche or an anti conformation. researchgate.net These different conformations can then lead to distinct packing arrangements in the solid state, such as columnar or sheet-like arrays. researchgate.net In other cyclic siloxane structures, the interplay of steric effects and intramolecular hydrogen bonding dictates the conformational equilibria. While not the specific molecule of focus, these studies highlight the type of conformational questions that can be addressed with computational methods.

Theoretical Exploration of Reaction Pathways and Energetics

Computational chemistry can be used to model chemical reactions, mapping out the energetic profiles of different reaction pathways and identifying transition states. This provides a deeper understanding of reaction mechanisms and can help in optimizing reaction conditions.

For the related compound 1,1,3,3-tetramethyldisiloxane (B107390), it is known to be a mild and inexpensive reducing agent used in various chemical transformations. Theoretical studies could elucidate the mechanisms of these reductions, for example, by calculating the activation energies for different steps in the reaction. By understanding the energetics, it's possible to predict the feasibility of a proposed reaction pathway and identify potential intermediates.

While specific theoretical explorations of the reaction pathways and energetics for 1,1,3,3-tetramethyl-1,3-disiloxanediol are not prominent in the literature, the computational methodologies are well-established for such investigations.

Emerging Research Directions and Future Perspectives for 1,3 Disiloxanediol, 1,1,3,3 Tetramethyl

Sustainable and Green Synthesis Routes

The pursuit of environmentally benign chemical processes has spurred research into sustainable synthesis methods for 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Traditional synthesis often involves the hydrolysis of chlorosilanes, which generates corrosive hydrochloric acid as a byproduct. Greener alternatives are being explored to minimize waste and avoid hazardous reagents.

One promising approach is the hydrolysis of diisocyanatodisiloxanes. researchgate.net This method avoids the formation of strong acids, offering a more environmentally friendly pathway. researchgate.net For instance, the hydrolysis of 1,3-di-t-butoxy-1,3-diisocyanato-1,3-diphenyldisiloxane yields 1,3-di-t-butoxy-1,3-diphenyldisiloxane-1,3-diol, showcasing a potential route to related disiloxanediols. researchgate.net Another avenue involves the controlled hydrolysis of organohydrogen polysiloxanes. For example, reacting methylhydrogen polysiloxanes with a methyl Grignard reagent followed by hydrolysis can produce 1,1,3,3-tetramethyldisiloxane (B107390), a precursor that can be further functionalized. google.com

The development of biocatalytic methods also presents a significant opportunity for green synthesis. While specific enzymatic routes to 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- are still emerging, the broader success in using biocatalysts for the stereoselective synthesis of 1,3-diols suggests a promising future direction. rsc.org These enzymatic reactions often occur under mild conditions in aqueous media, aligning with the principles of green chemistry.

| Synthesis Approach | Precursor(s) | Key Advantages |

| Hydrolysis of Diisocyanatodisiloxanes | Diisocyanatodisiloxanes | Avoids strong acid byproducts |

| Hydrolysis of Organohydrogen Polysiloxanes | Methylhydrogen polysiloxanes, Methyl Grignard reagent | Utilizes readily available siloxane precursors |

| Biocatalysis | (Potential) Siloxane precursors | Mild reaction conditions, high stereoselectivity, environmentally friendly |

Novel Catalytic Applications in Organic and Polymer Synthesis

1,3-Disiloxanediol, 1,1,3,3-tetramethyl- and its derivatives are gaining attention as versatile catalysts and reagents in various chemical transformations. Their unique structural features, particularly the presence of reactive Si-OH groups, enable them to participate in and catalyze a range of reactions.

A key application lies in their use as anion-binding catalysts. nih.gov The silanol (B1196071) groups can form strong hydrogen bonds, allowing them to act as organocatalysts. nih.gov This has been demonstrated in the synthesis of a series of new 1,3-disiloxanediols that have shown efficacy as anion-binding catalysts. nih.gov

Furthermore, the related compound 1,1,3,3-tetramethyldisiloxane (TMDSO) is a widely used and inexpensive reducing agent in organic synthesis. sigmaaldrich.com It is employed in the platinum-catalyzed reduction of carboxamides to amines and in the gold-on-titania catalyzed hydrosilylation of carbonyl compounds. chemicalbook.com The reactivity of TMDSO in these reactions highlights the potential of related disiloxanols to act as or be derived from versatile synthetic tools. Due to the reactive Si-H groups in its structure, it can be used to synthesize copolymer macromolecules through hydrosilylation. chemicalbook.com

| Catalytic Application | Reactant(s) | Catalyst System | Product(s) |

| Anion-Binding Catalysis | Various | 1,3-Disiloxanediol derivatives | Anion-bound complexes |

| Reduction of Carboxamides | Carboxamides, TMDSO | Platinum-based catalyst | Amines |

| Hydrosilylation of Carbonyls | Aldehydes/Ketones, TMDSO | Au/TiO2 | Alcohols |

| Oxidative Cycloaddition | Alkynes, TMDSO | Au/TiO2 | Substituted 2,5-dihydro-1,2,5-oxadisiloles |

Design of Advanced Siloxane-Based Hybrid Materials with Multifunctional Properties

The incorporation of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- and similar siloxane units into larger polymer networks is a burgeoning area of materials science. These hybrid materials combine the advantageous properties of both inorganic siloxanes (e.g., thermal stability, flexibility) and organic polymers.

One strategy involves the sol-gel reaction of siloxane precursors followed by polymerization of the resulting organo-functionalized oligosiloxanes. doaj.org This approach allows for the creation of organic-inorganic hybrid materials with tailored properties. doaj.org For example, a hybrid material with good thermal stability and dual weak hydrophilic/hydrophobic surfaces was synthesized by reacting 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with p-phenylenediamine. doaj.orgmdpi.com

Molecular imprinting technology offers another sophisticated method for creating highly specific siloxane-based materials. mdpi.com This technique can be used to create "memory sites" in a polymer matrix for a target molecule, leading to materials with applications in separation and detection. mdpi.com Various siloxane-based functional monomers are being investigated for their ability to form stable adducts with template molecules. mdpi.com

| Hybrid Material Type | Synthesis Strategy | Precursors | Key Properties |

| Epoxy-Amine Hybrid | Sol-gel and polymerization | 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, p-phenylenediamine | High thermal stability, dual hydrophilic/hydrophobic surface |

| Molecularly Imprinted Polymers | Molecular imprinting | Siloxane functional monomers, template molecules | High specificity, potential for separation and detection |

| Siloxane-Acrylic Hybrids | Co-polymerization | Siloxanes, acrylics | Increased thermal stability and hydrophobicity |

| Siloxane-Urethane Hybrids | Co-polymerization | Siloxanes, urethanes | Antifouling capabilities |

Exploration in Nanotechnology and Optoelectronic Materials

The unique properties of siloxane-based materials make them highly suitable for applications in nanotechnology and optoelectronics. Sol-gel derived siloxane hybrid materials, often referred to as "hybrimers," exhibit a combination of plastic-like flexibility and glass-like thermal and mechanical resistance. researchgate.net These properties are highly desirable for the development of new form factors in displays and optoelectronic devices. researchgate.net

The ability to precisely control the molecular structure of polysiloxanes is crucial for achieving advanced functionalities in these fields. researchgate.net By incorporating functional organic groups, the properties of these hybrid materials can be fine-tuned for specific applications such as patterning, passivation, and color conversion films in displays. researchgate.net For instance, a polysiloxane-silphenylene hybrimer synthesized via nonhydrolytic sol-gel condensation exhibited a high refractive index and high transmittance, making it suitable for LED encapsulation. researchgate.net

The fusion of molecular imprinting with siloxane chemistry is also paving the way for advanced hybrid nanomaterials with applications in areas like enantiomeric separation. mdpi.com

| Application Area | Material Type | Key Features | Potential Use |

| Displays and Optoelectronics | Sol-gel siloxane hybrids (Hybrimers) | Flexibility, thermal/mechanical resistance, tunable properties | Patterning, passivation, flexible displays |

| LED Encapsulation | Polysiloxane-silphenylene hybrimer | High refractive index, high transmittance, thermal stability | Encapsulant for light-emitting diodes |

| Nanomaterials | Molecularly imprinted siloxanes | High specificity, site accessibility | Enantiomeric separation, sensing |

Interdisciplinary Research with Biological and Environmental Sciences

The biocompatibility and tunable properties of siloxane-based materials open up possibilities for interdisciplinary research with biological and environmental sciences. While direct research on 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- in these areas is still developing, the broader field of organosilicon chemistry provides a strong precedent.

In the biological realm, the development of biocompatible and biodegradable siloxane-based materials could lead to new applications in drug delivery, tissue engineering, and medical implants. The ability to functionalize siloxanes allows for the attachment of bioactive molecules, creating materials that can interact with biological systems in a controlled manner.

From an environmental perspective, the development of green synthesis routes for siloxanes, as discussed earlier, is a key area of research. rsc.org Furthermore, the potential for creating siloxane-based sensors for environmental monitoring is significant. Molecularly imprinted siloxane polymers, for example, could be designed to selectively bind to specific pollutants, enabling their detection and removal from the environment. mdpi.com The study of the environmental fate and degradation of these materials will also be a critical area of future research.

Q & A

Q. What are the key physical properties of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- critical for laboratory handling and experimental design?

Methodological Answer: Key properties include boiling point (Tboil), density (ρ), and molecular weight. Experimental determination of Tboil (344 K) is derived from vapor pressure measurements under controlled conditions using standardized methods . Density data across temperatures (283.15–328.15 K) can be measured via volumetric methods, as shown below :

| Temperature (K) | Density (kg/m³) | Method |

|---|---|---|

| 283.15 | 822.67 | Volumetric analysis |

| 298.15 | 808.00 | Volumetric analysis |

| 328.15 | 778.04 | Volumetric analysis |

Molecular weight (282.557 g/mol) is calculated from the formula C9H26O4Si3 and validated via mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

- Mass Spectrometry (MS): Electron ionization (EI) at 70 eV fragments the molecule, producing a spectrum with peaks at m/z 73 (base peak for Si(CH3)3<sup>+</sup>) and m/z 147 (disiloxane backbone). Calibration with reference standards ensures accuracy .

- Infrared (IR) Spectroscopy: Bands at 1050–1100 cm<sup>-1</sup> (Si-O-Si stretching) and 1250–1280 cm3 (Si-CH3 bending) are analyzed using solutions in CCl4 or CS2 to avoid solvent interference .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if aerosolization occurs .

- Waste Disposal: Segregate waste in labeled containers and treat via hydrolysis under basic conditions (e.g., NaOH/ethanol) to neutralize siloxanes .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model electronic structures to predict bond dissociation energies and reaction pathways. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., polarizability, HOMO-LUMO gaps) with properties like thermal stability. Neural networks trained on experimental datasets (e.g., NIST) improve prediction accuracy for novel derivatives .

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔvapH) reported across studies?

Methodological Answer:

- Cross-Validation: Compare data from authoritative sources (e.g., NIST) with peer-reviewed studies. For example, NIST’s ΔvapH values are derived from static calorimetry, while alternative methods like gas saturation may yield variations .

- Error Analysis: Assess instrument calibration (e.g., thermocouple accuracy) and sample purity (via GC-MS) to identify systematic errors .

Q. What experimental strategies evaluate the compound’s stability under varying thermal and solvent conditions?

Methodological Answer:

Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling or polymerization reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow IR to track Si-O bond cleavage rates in the presence of catalysts (e.g., Pt/C).

- Isotopic Labeling: Introduce <sup>18</sup>O into the disiloxane backbone to trace oxygen transfer pathways during reactions .

Data Contradiction Analysis Example

Issue: Discrepancies in reported boiling points (e.g., 344 K vs. 340 K).

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.